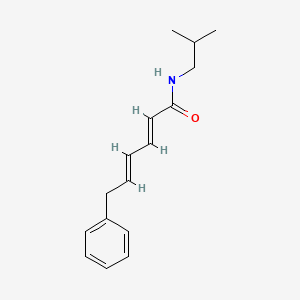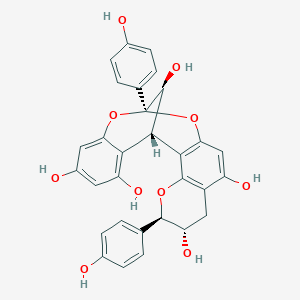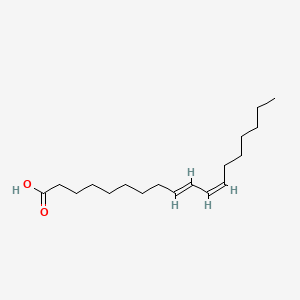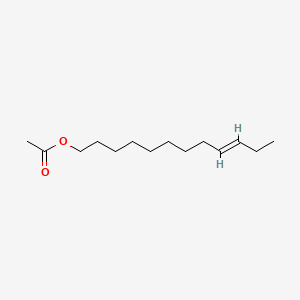
3,7-Dimethylocta-2,6-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,7-Dimethylocta-2,6-dienoate is an organic compound belonging to the class of acyclic monoterpenoids It is characterized by its molecular formula C10H16O2 and is known for its presence in various natural sources, including essential oils
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dienoate typically involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with an alcohol, such as ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
3,7-Dimethylocta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.
Reduction: Formation of 3,7-dimethylocta-2,6-dienol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
3,7-Dimethylocta-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3,7-Dimethylocta-2,6-dienoate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2). These enzymes play a crucial role in the inflammatory response by producing pro-inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and associated symptoms.
類似化合物との比較
Similar Compounds
Geraniol: An alcohol with a similar structure, known for its use in fragrances and flavors.
Nerol: Another isomer of geraniol, also used in the fragrance industry.
Citral: A mixture of two isomers, geranial and neral, used in the production of vitamin A and as a flavoring agent.
Uniqueness
3,7-Dimethylocta-2,6-dienoate is unique due to its ester functional group, which imparts different chemical properties compared to its alcohol counterparts like geraniol and nerol. This ester group allows for a wider range of chemical reactions and applications, making it a versatile compound in various fields.
特性
分子式 |
C10H15O2- |
|---|---|
分子量 |
167.22 g/mol |
IUPAC名 |
3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
InChIキー |
ZHYZQXUYZJNEHD-UHFFFAOYSA-M |
SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
正規SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)








